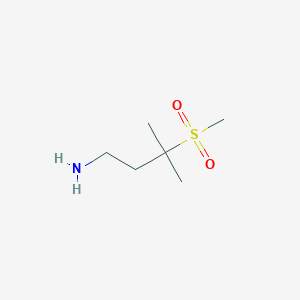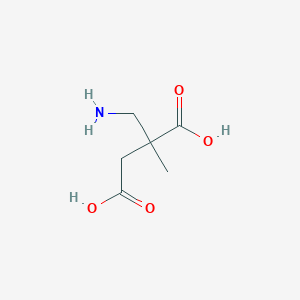
2,2-Difluoro-2-(2,3,5-trifluorophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-2-(2,3,5-trifluorophenyl)acetic acid is a fluorinated organic compound with the molecular formula C8H3F5O2. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(2,3,5-trifluorophenyl)acetic acid typically involves the reaction of 2,3,5-trifluorobenzene with difluoroacetic acid under specific conditions. One common method includes the use of a quaternary ammonium salt catalyst and sulfolane as a solvent. The reaction proceeds through several steps, including hydrogenation, fluorination, and diazotization, followed by high-temperature cracking to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions with optimized conditions to maximize yield and purity. The process may include the use of specialized equipment to handle the highly reactive intermediates and ensure safety during production.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(2,3,5-trifluorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,2-Difluoro-2-(2,3,5-trifluorophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the treatment of metabolic disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(2,3,5-trifluorophenyl)acetic acid involves its interaction with specific molecular targets. The compound’s fluorine atoms can form strong bonds with various biological molecules, potentially inhibiting enzyme activity or altering metabolic pathways. This interaction can lead to significant biological effects, making it a valuable compound in drug development .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trifluorophenylacetic acid: Used in the synthesis of sitagliptin, a drug for type II diabetes.
2,3-Difluorobenzeneacetic acid: Another fluorinated acetic acid derivative with similar applications.
Uniqueness
2,2-Difluoro-2-(2,3,5-trifluorophenyl)acetic acid is unique due to its specific fluorination pattern, which imparts distinct chemical properties. This makes it particularly useful in applications requiring high stability and reactivity.
Properties
Molecular Formula |
C8H3F5O2 |
|---|---|
Molecular Weight |
226.10 g/mol |
IUPAC Name |
2,2-difluoro-2-(2,3,5-trifluorophenyl)acetic acid |
InChI |
InChI=1S/C8H3F5O2/c9-3-1-4(6(11)5(10)2-3)8(12,13)7(14)15/h1-2H,(H,14,15) |
InChI Key |
ARJQIEYLPLHSJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(C(=O)O)(F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-2-methylcyclopentan-1-amine](/img/structure/B13289390.png)
![2-(Propan-2-yloxy)thieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B13289397.png)
amine](/img/structure/B13289404.png)


![([(2-Bromocyclopentyl)oxy]methyl)benzene](/img/structure/B13289427.png)
![N-[3-(Methylsulfanyl)phenyl]thian-3-amine](/img/structure/B13289431.png)


![2-{[1-(3-Methoxyphenyl)ethyl]amino}propan-1-ol](/img/structure/B13289449.png)
![1-[(Butan-2-yl)amino]-2-methylpropan-2-ol](/img/structure/B13289457.png)
